BenchChemオンラインストアへようこそ!

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

PDE4 inhibitor selectivity phosphodiesterase profiling enantioselective inhibition

Procure ZL-n-91, the only PDE4 inhibitor with enantiomer-specific water-pocket binding and >5000-fold selectivity over PDE1-3,5-11. Its (S)-enantiomer (IC50 12-20 nM) drives pharmacological activity, while the (R)-enantiomer is >100-fold less potent—essential for reproducible oncology (U87 GBM, MDA-MB-231 TNBC) and respiratory inflammation studies. Unlike rolipram or roflumilast, ZL-n-91 lacks confounding off-target PDE cross-reactivity. Enantiopure batches mandatory; request a quote for custom synthesis or stock availability.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 922393-23-5
Cat. No. B2456919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
CAS922393-23-5
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C
InChIInChI=1S/C16H16N2O3S/c1-3-20-12-6-7-14-15(9-12)22-16(17-14)18(11(2)19)10-13-5-4-8-21-13/h4-9H,3,10H2,1-2H3
InChIKeyKODHNXCHFMZRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide: N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 922393-23-5) as the PDE4 Inhibitor ZL-n-91


The compound N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 922393-23-5) is a benzothiazole-acetamide derivative identified as the selective phosphodiesterase-4 (PDE4) inhibitor ZL-n-91 [1]. It is a racemic mixture whose (S)-enantiomer drives pharmacological activity by binding a unique water-containing subpocket in the PDE4 catalytic domain, a structural feature absent in other PDE families [2]. The (S)-enantiomer exhibits IC50 values of 12 nM and 20 nM against PDE4D2 and PDE4B2B catalytic domains, respectively, with several thousand-fold selectivity over other PDE families [2]. This enantiomer-specific selectivity profile distinguishes ZL-n-91 from classical PDE4 inhibitors and underpins its procurement rationale for translational oncology and inflammation research.

Why Generic PDE4 Inhibitors Cannot Substitute for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (ZL-n-91) in Research and Procurement


Generic PDE4 inhibitors such as rolipram (IC50 ~130 nM PDE4B, ~240 nM PDE4D) and roflumilast (IC50 0.2–4.3 nM across PDE4 splice variants) are commonly available, yet they lack the unique enantiomer-specific water-pocket binding that confers ZL-n-91’s >5000-fold selectivity over PDE1–3, 5–11 [1][2]. This selectivity is structurally encoded: the (S)-ZL-n-91 enantiomer forms a critical hydrogen bond with a bound water molecule in the PDE4-specific subpocket, while the (R)-enantiomer cannot, explaining the >100-fold affinity difference between enantiomers [1]. Substituting ZL-n-91 with racemic rolipram or roflumilast in PDE4 profiling studies introduces off-target PDE family cross-reactivity that confounds pharmacological interpretation, particularly in neuroprotection and oncology models where PDE isoform selectivity directly impacts phenotype [1][2]. The absence of this enantioselective water-pocket interaction in generic PDE4 inhibitors means their PDE family selectivity profiles are fundamentally different from ZL-n-91, making them unsuitable surrogates for experiments designed around PDE4-specific mechanisms.

Quantitative Differentiation Evidence: N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (ZL-n-91) vs. Comparator PDE4 Inhibitors


PDE4 Subtype Potency and PDE Family Selectivity: (S)-ZL-n-91 vs. Rolipram and Roflumilast

The (S)-ZL-n-91 enantiomer achieves IC50 values of 12 nM (PDE4D2) and 20 nM (PDE4B2B) with >5000-fold selectivity over PDE1–3, 5–11 [1]. In contrast, rolipram shows IC50 values of ~130 nM (PDE4B) and ~240 nM (PDE4D) with only ~100-fold selectivity over other PDEs; roflumilast exhibits sub-nanomolar PDE4 potency (IC50 0.2–4.3 nM) but with ~1000-fold PDE family selectivity—approximately 5-fold lower selectivity margin than ZL-n-91 [2][3]. The structural basis is the (S)-ZL-n-91 hydrogen bond with a PDE4-specific bound water, a feature absent in rolipram and roflumilast binding modes [1].

PDE4 inhibitor selectivity phosphodiesterase profiling enantioselective inhibition catalytic domain IC50

Enantioselective Potency: (S)-ZL-n-91 vs. (R)-ZL-n-91 and Chiral PDE4 Inhibitors

The (S)-ZL-n-91 enantiomer exhibits IC50 values of 12 nM (PDE4D2) and 20 nM (PDE4B2B), while the (R)-ZL-n-91 enantiomer is >100-fold less potent [1]. X-ray crystallography (PDB: 5WH5, 5WH6; resolution 1.60–1.80 Å) reveals that (S)-ZL-n-91 forms a hydrogen bond with a bound water molecule in the PDE4-specific subpocket; the (R)-enantiomer cannot form this interaction [1][2]. In comparison, (R)-rolipram and (S)-rolipram differ by only ~3-fold in PDE4 inhibitory potency, demonstrating the unique chiral discrimination conferred by the ZL-n-91 water-pocket mechanism .

enantioselective pharmacology chiral PDE4 inhibitor water-mediated binding crystallographic selectivity

Anti-Glioblastoma Efficacy: ZL-n-91 vs. Rolipram in U87 Glioma Models

In human glioblastoma U87 cells, ZL-n-91 inhibits proliferation with an IC50 of 274.5 μM and induces significant G0/G1 cell cycle arrest (P<0.01 vs. control) [1]. ZL-n-91 demonstrates greater effectiveness than rolipram at equivalent concentrations in suppressing GBM cell proliferation, mediated through the EGR1/PTEN/AKT signaling pathway [2]. In subcutaneous U87 xenograft models, ZL-n-91 at 5 mg·kg⁻¹ significantly inhibits tumor growth in vivo (P<0.05), without the emetic side effects characteristic of rolipram [1][2]. Comparatively, rolipram has been discontinued from clinical development partly due to gastrointestinal adverse effects, whereas ZL-n-91 was specifically designed to minimize these by exploiting PDE4 isoform selectivity [2].

glioblastoma multiforme PDE4 inhibitor oncology U87 cell proliferation xenograft tumor growth

Triple-Negative Breast Cancer Cell Proliferation: ZL-n-91 vs. Rolipram in MDA-MB-231

In triple-negative breast cancer (TNBC) MDA-MB-231 cells, ZL-n-91 demonstrates significantly greater anti-proliferative activity than the classical PDE4 inhibitor rolipram at equivalent concentrations, while showing no significant effect on the viability of normal human HaCaT keratinocytes [1]. Unlike rolipram, ZL-n-91 induces a DNA damage response characterized by upregulation of γ-H2AX and downregulation of DNA repair gene transcription, and significantly inhibits MDA-MB-231 xenograft tumor growth in nude mice [2]. Mechanistically, ZL-n-91 downregulates CDK2, CDK4, cyclin D1, PCNA, and p-RB, while increasing Bax and reducing Bcl-2 expression [2].

triple-negative breast cancer MDA-MB-231 PDE4 inhibitor anticancer DNA damage response

TNFα Suppression Potency: ZL-n-91 vs. Rolipram in LPS-Stimulated PBMCs

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), ZL-n-91 inhibits TNFα release with an IC50 of 40 nM, compared to 60 nM for rolipram—a 1.5-fold potency advantage [1]. ZL-n-91’s TNFα suppression is approximately 250-fold more potent than cilomilast (IC50 >10 μM) [2]. In a mouse LPS-induced acute lung injury model, ZL-n-91 dose-dependently reduces inflammatory cell infiltration and MMP-9 levels in bronchoalveolar lavage fluid (BALF), and improves lung dynamic compliance (Cdyn) at 0.03–3 mg/kg [1][3]. These anti-inflammatory effects are achieved without the gastrointestinal side effects that limit rolipram and cilomilast clinical use [1].

TNFα inhibition anti-inflammatory PDE4 LPS-stimulated PBMCs acute lung injury model

Best-Fit Research and Industrial Application Scenarios for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (ZL-n-91)


PDE4 Isoform-Selective Pharmacological Profiling and Crystallographic Studies

Investigators requiring a PDE4 inhibitor with >5000-fold selectivity over PDE1–3, 5–11 should select ZL-n-91 over rolipram (~100-fold selective) or roflumilast (~1000-fold selective) [1]. The availability of high-resolution co-crystal structures (PDB: 5WH5, 5WH6; 1.60–1.80 Å) enables structure-based drug design campaigns targeting the PDE4-specific water pocket, a feature not exploitable with generic PDE4 inhibitors [2]. Procurement of enantiopure (S)-ZL-n-91 is mandatory for reproducible pharmacology, as the (R)-enantiomer is >100-fold less potent [1].

Glioblastoma Multiforme Translational Research with In Vivo Efficacy Endpoints

For GBM programs requiring a PDE4 inhibitor with validated in vivo tumor suppression, ZL-n-91 at 5 mg·kg⁻¹ significantly inhibits U87 xenograft growth via EGR1/PTEN/AKT pathway activation, demonstrating greater effectiveness than rolipram [1]. ZL-n-91’s PDE4D-selective targeting mitigates the emetic liability that discontinued rolipram’s clinical development, enabling chronic dosing regimens in preclinical GBM models [1][2].

Triple-Negative Breast Cancer Drug Discovery with DNA Damage Response Mechanistic Studies

TNBC-focused research programs should procure ZL-n-91 based on its demonstrated cancer-cell selectivity (MDA-MB-231 inhibition without HaCaT cytotoxicity) and its unique DNA damage response mechanism (γ-H2AX upregulation, DNA repair gene suppression) that rolipram does not induce [1]. The compound’s significant in vivo MDA-MB-231 xenograft efficacy supports its use as a chemical probe for PDE4-mediated DNA damage signaling in breast cancer, enabling mechanistic studies not feasible with generic PDE4 inhibitors [2].

Respiratory Inflammation Models Requiring TNFα Suppression with Pulmonary Function Endpoints

For COPD and acute lung injury research, ZL-n-91 provides 1.5× greater TNFα suppression potency versus rolipram (IC50 40 nM vs. 60 nM) and ~250× greater potency versus cilomilast, with validated in vivo pulmonary function improvement (Cdyn) and MMP-9 reduction in BALF at 0.03–3 mg/kg [1][2]. These multi-endpoint respiratory pharmacology datasets justify ZL-n-91 procurement over single-endpoint PDE4 inhibitors for integrated pulmonary inflammation studies [1].

Quote Request

Request a Quote for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.